2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide
Description
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide (hereafter referred to as the "target compound") features a benzothiadiazine core substituted with a butyl group and sulfonyl moieties (1,1-dioxido). The acetamide side chain is linked to a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-16-10-9-14(2)12-15(16)21/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRHGTTVYSKLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects are likely to be diverse, given the potential for the compound to interact with multiple targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.
Biological Activity
The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide is a novel synthetic derivative belonging to the class of thiadiazine compounds. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 435.6 g/mol. The structure includes a benzo[e][1,2,4]thiadiazine core linked to a thioether and an acetamide moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 933024-96-5 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For instance, derivatives containing thiadiazole and benzamide structures have demonstrated potent AChE inhibitory activity, suggesting that this compound may exhibit similar effects .
- Anticancer Activity : Preliminary studies indicate that compounds with thiadiazine structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways like EGFR inhibition .
- Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial properties against various pathogens. The presence of the thiadiazine ring may contribute to these effects by disrupting microbial cell functions .
Acetylcholinesterase Inhibition
A study evaluated various thiadiazole derivatives for their AChE inhibitory activity using Ellman’s spectrophotometric method. The most active compound in the series exhibited an IC50 value significantly lower than donepezil (a standard AChE inhibitor), indicating that structurally similar compounds could serve as potential anti-Alzheimer agents .
Anticancer Activity
In vitro studies assessed the cytotoxicity of related compounds on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Compounds showed IC50 values ranging from 1.54 µM to 8.29 µM, suggesting moderate to high efficacy compared to standard chemotherapeutics like doxorubicin . The mechanisms involved included apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research on benzothiadiazine derivatives revealed significant antibacterial and antifungal activities against various strains. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL . This suggests that the compound may also possess broad-spectrum antimicrobial properties.
Scientific Research Applications
Biological Applications
The compound has been investigated for its antiparasitic and antimicrobial activities:
- Antiparasitic Activity : Research indicates that compounds within the benzothiadiazine class can exhibit activity against various parasites, including Trypanosoma brucei, Leishmania, and Mycobacterium tuberculosis . The compound's ability to inhibit β-class carbonic anhydrases (CAs) suggests a mechanism that disrupts normal physiological processes in these pathogens .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially inhibiting specific enzymes or pathways involved in bacterial growth and infection .
Pharmacological Insights
Research has demonstrated that derivatives of benzothiadiazine compounds can show diverse pharmacological activities, including:
- Anticancer Activity : Studies have indicated that similar compounds exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines . The unique structure of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide may contribute to its potential as an anticancer agent.
- Mechanism of Action : The inhibition of specific enzymes involved in metabolic pathways is a crucial aspect of its action. For instance, the compound may interfere with the activity of carbonic anhydrases, which are essential for maintaining pH homeostasis in cells .
Research Findings and Case Studies
Numerous studies have explored the applications of benzothiadiazine derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenylacetamide moiety significantly influence molecular interactions and activity:
- Target Compound : The 2-chloro-4-methylphenyl group introduces steric and electronic effects at specific positions.
- Compound: Features a 3-chloro-2-methylphenyl substituent.
- Compound : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has dual chlorine substituents, enhancing electron-withdrawing effects and possibly improving ligand-receptor interactions .
Structural Impact :
- Chlorine Position : Para/meta chlorine placement influences resonance stabilization and dipole interactions.
- Methyl Group : The 4-methyl group in the target compound may enhance lipophilicity compared to ortho-substituted analogues.
Core Heterocyclic Modifications
a) Benzothiadiazine vs. Benzothiazine/Benzothiazole
- Target Compound : The 1,2,4-thiadiazine core with sulfonyl groups provides rigidity and hydrogen-bonding capacity.
- Compound : A benzo[e][1,2]thiazine derivative with 4-hydroxy and 3-benzoyl groups exhibits antidiabetic activity. The hydroxy group introduces polarity, while benzoyl may enhance π-π stacking .
- Compound : Replaces the thiadiazine with a benzothiazole core, linked to a 4-methylpiperazine group. This modification increases basicity and solubility, relevant for anticancer applications .
Pharmacological Implications :
Acetamide Side Chain Derivatives
The acetamide linker’s flexibility and substituents dictate conformational freedom and binding:
- Target Compound : A thioether (-S-) bridges the benzothiadiazine and acetamide, introducing torsional flexibility.
- Compound : Direct linkage of the acetamide to a thiazole ring restricts rotation, favoring planar conformations for crystal packing or receptor binding .
- Compound : Incorporation of a 4-methylpiperazine group via nucleophilic substitution introduces a basic nitrogen, enabling salt formation and enhanced solubility .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
